molecular formula C21H27N2O2+ B579597 (2S,13S,15R,16R,21R)-1,11,21-trimethyl-18-oxa-11-aza-1-azoniahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9-tetraen-19-ol CAS No. 16103-76-7

(2S,13S,15R,16R,21R)-1,11,21-trimethyl-18-oxa-11-aza-1-azoniahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9-tetraen-19-ol

Cat. No.: B579597
CAS No.: 16103-76-7
M. Wt: 339.459
InChI Key: YEWNQMHRNIGSPI-GGJQLNAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2S,13S,15R,16R,21R)-1,11,21-trimethyl-18-oxa-11-aza-1-azoniahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9-tetraen-19-ol is a complex organic molecule with a unique structure. It belongs to the class of monoterpenoid indole alkaloids, which are known for their diverse biological activities and complex chemical structures .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler alkaloid structures .

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to influence cellular signaling and metabolic processes .

Properties

CAS No.

16103-76-7

Molecular Formula

C21H27N2O2+

Molecular Weight

339.459

InChI

InChI=1S/C21H27N2O2/c1-11-19-13-8-18-20-14(12-6-4-5-7-16(12)22(20)2)9-17(23(11,18)3)15(13)10-25-21(19)24/h4-7,11,13,15,17-19,21,24H,8-10H2,1-3H3/q+1/t11-,13-,15-,17+,18+,19?,21?,23?/m1/s1

InChI Key

YEWNQMHRNIGSPI-GGJQLNAOSA-N

SMILES

CC1C2C3CC4[N+]1(C(C3COC2O)CC5=C4N(C6=CC=CC=C56)C)C

Origin of Product

United States

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